4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid 4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15991307
InChI: InChI=1S/C8H8N4O2/c1-9-7-6-5(11-3-12-7)4(2-10-6)8(13)14/h2-3,10H,1H3,(H,13,14)(H,9,11,12)
SMILES:
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol

4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

CAS No.:

Cat. No.: VC15991307

Molecular Formula: C8H8N4O2

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid -

Specification

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
IUPAC Name 4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C8H8N4O2/c1-9-7-6-5(11-3-12-7)4(2-10-6)8(13)14/h2-3,10H,1H3,(H,13,14)(H,9,11,12)
Standard InChI Key YRFOGYSMRPOTSU-UHFFFAOYSA-N
Canonical SMILES CNC1=NC=NC2=C1NC=C2C(=O)O

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound belongs to the pyrrolo[3,2-d]pyrimidine class, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring at positions 3 and 2 (Figure 1). This contrasts with the more extensively studied pyrrolo[2,3-d]pyrimidine isomers, where fusion occurs at positions 2 and 3 . The distinct fusion pattern influences electronic distribution and hydrogen-bonding capabilities, potentially altering biological target interactions.

Substituent Analysis

  • Position 4: A methylamino (-NHCH₃) group introduces basicity (predicted pKa ~8.5) and hydrogen-bond donor/acceptor functionality.

  • Position 7: A carboxylic acid (-COOH) moiety enhances water solubility (estimated logP ~1.2) and provides a site for salt formation or prodrug derivatization .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₉N₅O₂
Molecular Weight231.21 g/mol
logP (Octanol-Water)1.2 (Calculated)
Water Solubility~15 mg/mL (pH 7.4)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Synthetic Strategies

Retrosynthetic Considerations

Synthesis likely exploits palladium-catalyzed cross-coupling or cyclization strategies, as demonstrated for analogous pyrrolopyrimidines . Key steps may include:

  • Core Construction: Cyclocondensation of appropriately substituted pyrimidine precursors with propargylamines or acrylate derivatives.

  • Functionalization:

    • Mitsunobu reaction for introducing methylamino groups.

    • Hydrolysis of ester intermediates to yield carboxylic acid .

Patent-Derived Methodology

A Chinese patent (CN111303162B) details nickel/copper-catalyzed coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid, followed by intramolecular cyclization . Adapting this protocol could involve:

  • Replacing cyclopentylamine with methylamine precursors.

  • Modifying reaction conditions to favor pyrrolo[3,2-d] over [2,3-d] isomer formation.

Biological Relevance and Mechanism

Anticancer Activity

Hybrid molecules combining pyrrolopyrimidine cores with ionizable groups (e.g., carboxylic acids) demonstrate dual inhibition of purine biosynthesis and receptor-mediated uptake pathways . For example, compound 9 from J. Med. Chem. 2015 achieved IC₅₀ = 12 nM against KB tumor cells via FRα/PCFT transport .

Pharmacokinetic Considerations

Metabolic Stability

4-Aminopiperidine-substituted pyrrolo[2,3-d]pyrimidines face rapid hepatic clearance due to N-dealkylation . Introducing a carboxylic acid may mitigate this by:

  • Reducing lipophilicity (clogP decrease ~1.5 units).

  • Enhancing renal excretion via anion transporters .

Oral Bioavailability

While ester prodrugs of pyrrolopyrimidine carboxylic acids improve membrane permeability (e.g., pemetrexed disodium), the free acid form likely requires targeted delivery systems for adequate absorption .

Applications in Drug Discovery

Fragment-Based Design

The compact scaffold (MW = 231.21) serves as a versatile fragment for structure-activity relationship (SAR) exploration. Strategic modifications could target:

  • Region A (Position 4): Varying alkylamino groups to modulate basicity.

  • Region B (Position 7): Ester/amide prodrugs to enhance bioavailability .

Combination Therapies

Co-administration with antifolates or kinase inhibitors may exploit synergistic pathways. For instance, dual PKB/GARFTase inhibition could overcome resistance mechanisms in solid tumors .

Challenges and Future Directions

Synthetic Accessibility

Current methods for pyrrolo[3,2-d]pyrimidines remain less developed than [2,3-d] isomers. Innovations in regioselective cyclization (e.g., DDQ-mediated oxidation ) are critical for scalable production.

Target Validation

In vitro profiling against kinase panels and folate transporters is essential to confirm mechanistic hypotheses derived from structural analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator